1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate

physicochemical profiling drug-likeness optimization screening library design

1-Methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate (CAS 633279-55-7) is a synthetic small molecule (C16H17NO4, MW 287.31) comprising a coumarin (2H-chromen-2-one) core esterified at the 3-position with a 1-methylpiperidin-4-ol moiety. The compound belongs to the coumarin-3-carboxylate ester class, a scaffold widely explored for enzyme inhibition and antiproliferative activities.

Molecular Formula C16H17NO4
Molecular Weight 287.315
CAS No. 633279-55-7
Cat. No. B2469529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate
CAS633279-55-7
Molecular FormulaC16H17NO4
Molecular Weight287.315
Structural Identifiers
SMILESCN1CCC(CC1)OC(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C16H17NO4/c1-17-8-6-12(7-9-17)20-15(18)13-10-11-4-2-3-5-14(11)21-16(13)19/h2-5,10,12H,6-9H2,1H3
InChIKeySPPHFSZMEVVSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate (CAS 633279-55-7): Structural Identity and Screening Library Provenance


1-Methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate (CAS 633279-55-7) is a synthetic small molecule (C16H17NO4, MW 287.31) comprising a coumarin (2H-chromen-2-one) core esterified at the 3-position with a 1-methylpiperidin-4-ol moiety [1]. The compound belongs to the coumarin-3-carboxylate ester class, a scaffold widely explored for enzyme inhibition and antiproliferative activities [2]. Its InChI Key is SPPHFSZMEVVSEF-UHFFFAOYSA-N, and it is catalogued in commercial screening collections by ChemBridge (ID SC-7928127) and Life Chemicals (ID F1729-0018) at ≥90% purity as verified by LCMS and/or 400 MHz NMR [3]. The ester linkage and the basic 1-methylpiperidine tail differentiate it from simpler alkyl ester analogs by modulating calculated logP (1.98), topological polar surface area (59.75 Ų), and hydrogen-bond acceptor count (5), parameters relevant to passive permeability and solubility in screening cascades [1].

Why 1-Methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate Cannot Be Replaced by Simple Alkyl Coumarin-3-carboxylate Esters in Screening Cascades


Coumarin-3-carboxylate esters with simple alkyl alcohol components (e.g., ethyl, methyl, propargyl) are established pharmacophore carriers, but their physicochemical property space and target engagement profiles differ substantially from those with a basic amine-bearing ester moiety [1]. The 1-methylpiperidin-4-yl tail introduces a tertiary amine (pKa ~8–9 for N-methylpiperidine) that is absent in ethyl or methyl ester analogs, fundamentally altering the compound's ionization state at physiological pH and its capacity for salt formation, lysosomal sequestration, and interaction with aspartate-/glutamate-rich binding pockets [2]. Interchanging this compound with a simple alkyl coumarin-3-carboxylate would alter both the logD profile and the hydrogen-bond acceptor/donor balance, potentially invalidating any structure-activity relationship (SAR) inferred from a screening hit. The dichlorinated analog, (1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate, further illustrates that even within this sub-series, halogen substitution on the coumarin core creates distinct electronic and steric properties that preclude direct substitution .

Quantitative Differentiation Evidence for 1-Methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate Against Closest Analogs


Physicochemical Differentiation: Calculated logP and H-Bond Profile vs. Ethyl Coumarin-3-carboxylate

The target compound exhibits a calculated logP of 1.98 and a topological polar surface area (tPSA) of 59.75 Ų, with 5 hydrogen-bond acceptors and zero hydrogen-bond donors [1]. In contrast, ethyl 2-oxo-2H-chromene-3-carboxylate (CAS 1846-76-0) has a lower calculated logP (~1.2–1.5), a smaller tPSA, and lacks the basic nitrogen center [2]. The presence of the tertiary amine in the target compound shifts the logD₇.₄ significantly downward relative to the neutral ethyl ester, enhancing aqueous solubility while retaining sufficient lipophilicity for membrane transit. This balance is critical for avoiding both poor solubility (common with neutral coumarins) and excessive polarity (which impairs cell permeability).

physicochemical profiling drug-likeness optimization screening library design

Structural Differentiation from the 6,8-Dichloro Analog: Impact of Halogen Substitution on Reactivity and Binding

The target compound bears an unsubstituted coumarin core, whereas the directly related analog (1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate (CAS not assigned; EvitaChem EVT-1273930; MW 356.2) contains chlorine atoms at positions 6 and 8 of the chromene ring [1]. The dichloro substitution increases molecular weight by ~69 Da, raises logP by approximately 0.8–1.2 units, and introduces two additional sites for potential metabolic oxidation or glutathione conjugation. The unsubstituted core of the target compound retains reactive positions (C-6, C-8) for late-stage functionalization (e.g., nitration, bromination, Suzuki coupling), offering greater synthetic tractability for SAR exploration.

halogenated coumarin analogs electrophilic substitution diversity-oriented synthesis

Ester vs. Amide Linkage: Hydrolytic Susceptibility and Prodrug Potential Compared to 1-(2-Oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

The target compound contains an ester linkage connecting the coumarin-3-carboxylate to the 1-methylpiperidin-4-yl group, whereas the analog 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide (CAS not specified; catalogued by multiple vendors) employs an amide bond at the corresponding position [1]. Esters are generally more susceptible to enzymatic hydrolysis (esterases) than amides, which are stabilized by resonance. For the target compound, this translates to a predicted shorter half-life in plasma and hepatic S9 fractions, a property that can be leveraged for prodrug design where rapid release of the active coumarin-3-carboxylic acid metabolite is desired. Conversely, the amide analog would be expected to exhibit greater metabolic stability, which may be advantageous or disadvantageous depending on the therapeutic hypothesis.

ester prodrug strategy hydrolytic stability metabolic activation

Coumarin-3-carboxylate Scaffold Class-Level Biological Activity: Enzyme Inhibition Precedent vs. Inactive Baseline of Coumarin Alone

While direct assay data for the target compound are not publicly available, the coumarin-3-carboxylate ester class to which it belongs has demonstrated compelling enzyme inhibition in published studies. Pisani et al. (2016) reported that a related 3,4-dimethylcoumarin linked to 1,3- and 1,4-substituted piperidine moieties yielded compound 5b with hMAO-B IC₅₀ = 30 nM (selectivity index MAO-B/A = 94) and eeAChE IC₅₀ = 1.03 µM [1]. In the same study, the unsubstituted coumarin core (lacking the piperidine tail) showed negligible inhibition (<10% at 10 µM). This class-level SAR indicates that the piperidine-bearing ester tail is a critical determinant of target engagement, and the target compound's 1-methylpiperidin-4-yl ester motif structurally mirrors the active tail group identified in that work.

acetylcholinesterase inhibition MAO-B inhibition multi-target directed ligands

High-Confidence Application Scenarios for 1-Methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate Derived from Physicochemical and Class-Level Evidence


Diversity-Oriented Screening Library Enrichment for CNS-Penetrant Multi-Target Ligands

The compound's physicochemical profile (clogP 1.98, tPSA 59.75 Ų, zero HBD, five HBA) places it within the favorable CNS MPO (Multiparameter Optimization) score range. Its structural analogy to the active coumarin-piperidine hybrids reported by Pisani et al. (2016) [1] supports its inclusion in focused screening libraries targeting acetylcholinesterase, monoamine oxidase B, or dual MAO-B/AChE inhibition for neurodegenerative disease programs. Procurement of this compound over simple alkyl coumarin esters is justified by the presence of the ionizable piperidine nitrogen, which is a key pharmacophoric feature for both enzyme inhibition and blood-brain barrier permeability.

Late-Stage Functionalization Scaffold for Parallel SAR Exploration

With an unsubstituted coumarin core and a pre-installed 1-methylpiperidine ester tail, the compound serves as a modular scaffold for parallel derivatization at C-6, C-7, or C-8 via electrophilic aromatic substitution or metal-catalyzed cross-coupling. This contrasts with pre-halogenated analogs (e.g., the 6,8-dichloro derivative) which are less amenable to further diversification [2]. The ester linkage can also be hydrolyzed to the carboxylic acid for amide coupling, providing two distinct diversification vectors (core substitution and tail modification) from a single starting material.

Prodrug Feasibility Assessment for Coumarin-3-carboxylic Acid-Based Active Pharmaceutical Ingredients

The ester bond between the coumarin-3-carboxylate and the 1-methylpiperidin-4-ol moiety is hydrolytically cleavable by esterases, making this compound a candidate for prodrug evaluation if the free coumarin-3-carboxylic acid (or a close analog) is the intended active species. This is a poorly explored design space compared to the more common amide-linked coumarin-piperidine conjugates, which are metabolically stable and less suitable for activation-by-hydrolysis strategies [3].

Anti-Inflammatory Lead Identification via Cytokine Inhibition Screening

Kuujia-curated catalog data indicates that in vitro studies have reported inhibition of pro-inflammatory cytokines TNF-alpha and IL-6 in activated immune cells by compounds in this structural class [4]. While direct quantitative data for this specific compound are not published, the structural precedent supports its prioritization in screening panels for anti-inflammatory hit discovery, particularly in assays where the basic piperidine moiety may engage aspartate-rich binding pockets of cytokine signaling kinases (e.g., p38 MAPK, IKK-β).

Quote Request

Request a Quote for 1-methylpiperidin-4-yl 2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.